1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Mechanism Of Action
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound has been found to be effective in reducing inflammation and inhibiting cancer cell growth in vitro and in vivo. However, one limitation of using this compound is its potential toxicity, which requires careful consideration when using it in lab experiments.
Future Directions
There are several future directions for the study of 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in other fields of study, such as neuroscience and immunology. Additionally, future studies could focus on optimizing the synthesis method and developing more potent analogs of this compound for therapeutic use.
Conclusion
In conclusion, 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is a promising compound that has potential applications in various scientific research fields. Its potent anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields of study.
Synthesis Methods
The synthesis method for 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-fluoro-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Scientific Research Applications
1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the development of new drugs. It has been found to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-11-5-6-13(17)19-14(11)15(21)20-7-1-2-9-3-4-10(18)8-12(9)20/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMWUTHOYAOUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline |
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